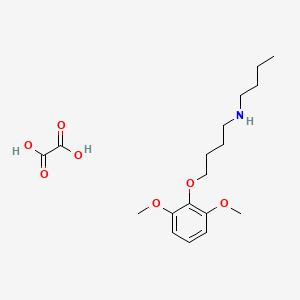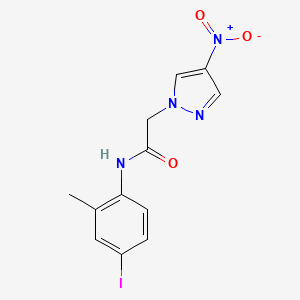
N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound belongs to the class of pyrazole derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting this pathway, N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, which leads to the activation of various signaling pathways involved in apoptosis and cell cycle arrest. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are crucial processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an attractive candidate for further research into potential anticancer agents. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in clinical applications.
Orientations Futures
There are several future directions for research on N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of research could be to investigate its potential use in combination with other anticancer agents to enhance its cytotoxic activity. Additionally, further studies could be conducted to investigate its potential applications in other fields of scientific research, such as neurodegenerative diseases and inflammation. Furthermore, research could be conducted to investigate the potential of modifying the structure of this compound to enhance its potency and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the reaction between 4-iodo-2-methylaniline and 4-nitro-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a yellow solid with a high yield.
Applications De Recherche Scientifique
N-(4-iodo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN4O3/c1-8-4-9(13)2-3-11(8)15-12(18)7-16-6-10(5-14-16)17(19)20/h2-6H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAIFVVNGXCOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

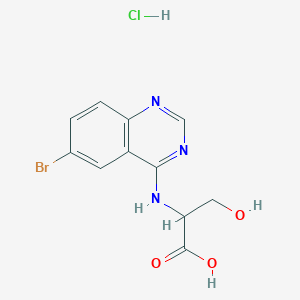

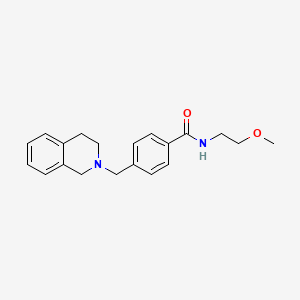

![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
![4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)
![4-[(4-chlorobenzoyl)(3-methylphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl 4-chlorobenzoate](/img/structure/B5199227.png)
![2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5199229.png)
![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)
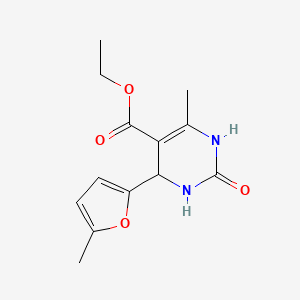
![rel-(2R,3R)-3-[(4-fluorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5199242.png)

